
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPTM belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can modulate the activity of enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of enzymes involved in cell signaling pathways. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have anti-inflammatory properties and can inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have a relatively high yield in the synthesis method. However, one of the limitations of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several potential future directions for the scientific research of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One potential direction is the development of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential therapeutic applications of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone in other diseases such as neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone and its potential interactions with other drugs.
Conclusion:
In conclusion, (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with propylpiperazine and thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonyl chloride to obtain the final product. The overall yield of the synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
(4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to exhibit a range of potential therapeutic applications in scientific research. One of the most significant applications of (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is in the treatment of cancer. Studies have shown that (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (4-Propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(4-propylpiperazin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-5-6-17-7-9-18(10-8-17)14(19)13-11(2)15-16(4)12(13)3/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPRJFTPYLXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
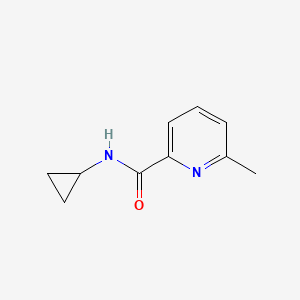
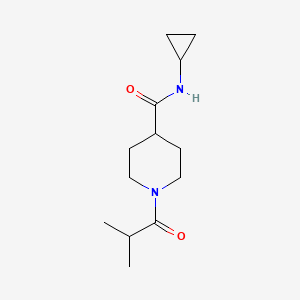
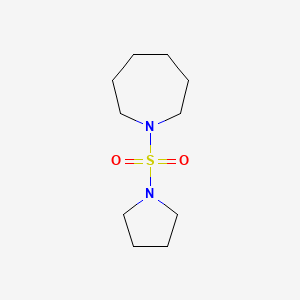
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
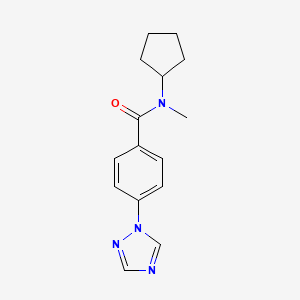
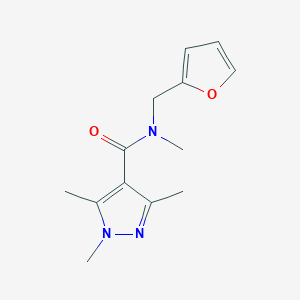
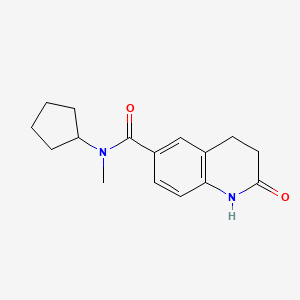
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)